molecular formula C11H9NO2 B555152 3-Indoleacrylic acid CAS No. 29953-71-7

3-Indoleacrylic acid

Cat. No. B555152
CAS RN: 29953-71-7
M. Wt: 187,2 g/mole
InChI Key: PLVPPLCLBIEYEA-AATRIKPKSA-N
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Description

3-Indoleacrylic acid (IAA) is a chemical used for the induction of gene transcription . It is a metabolite of tryptophan produced by Peptostreptococcus species . IAA is also known to have a beneficial effect on intestinal epithelial barrier function and mitigates inflammatory responses by immune cells .


Synthesis Analysis

IAA is metabolized from tryptophan and this conversion is carried out by gut microflora . It has been found that certain bacterial strains like Parabacteroides distasonis can promote the production of IAA . The production of IAA from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories have been studied .


Molecular Structure Analysis

The molecular formula of 3-Indoleacrylic acid is C11H9NO2 . It is an alpha, beta-unsaturated monocarboxylic acid that is acrylic acid in which one of the hydrogens at position 3 is replaced by an indol-3-yl group .


Chemical Reactions Analysis

IAA is known to increase reactive oxygen species (ROS) production and inhibit the functions of all nutrient assimilating genes . It down-regulates ribulose-1,5-bisphosphate carboxylase/oxygenase II, and cytochrome f genes in P. donghaiense .


Physical And Chemical Properties Analysis

The molecular weight of IAA is 187.19 g/mol . It has a density of 1.4±0.1 g/cm^3 . The boiling point is 432.8±20.0 °C at 760 mmHg .

Scientific Research Applications

Treatment of Type 2 Diabetes

  • Scientific Field: Medical Biology
  • Summary of Application: IAA produced by Parabacteroides distasonis has been found to alleviate type 2 diabetes. It does this by activating the aryl hydrocarbon receptor (AhR) which helps repair the intestinal barrier .
  • Methods of Application: The study involved analyzing the intestinal barrier function, the inflammatory conditions, and the gut microbiome of type 2 diabetes (T2D) rats. The level of tryptophan and indole derivatives (IDs) in rats and fermentation broth of the strain were quantitatively profiled .
  • Results or Outcomes: The study found that P. distasonis could attenuate insulin resistance by repairing the intestinal barrier and reducing inflammation caused by the disturbed gut microbiota. Among all types of endogenous metabolites, IAA was the most significant factor correlated with the microbial alterations .

Prevention or Treatment of Obesity

  • Scientific Field: Medical Biology
  • Summary of Application: IAA has been found to have an anti-adipogenesis effect on human preadipocytes and high-fat diet (HFD)-induced zebrafish .
  • Methods of Application: The study involved collecting serum samples from peripheral blood of obese and healthy controls. Liquid chromatography–mass spectrometry (LC-MS) was performed to identify the plasma levels of IAA. The potential benefits of IAA on human preadipocytes and HFD-induced zebrafish were verified through various assays .
  • Results or Outcomes: The study found that the content of IAA in peripheral blood serum of overweight people was significantly lower than that of normal people. Supplementation with IAA in zebrafish larvae induced by a high-fat diet (HFD) dramatically reduced HFD induced lipid accumulation .

Induction of Ribokinase Expression in E. coli

  • Scientific Field: Microbiology
  • Summary of Application: IAA has been used in the induction of ribokinase expression in E. coli .

Inhibition of Tryptophan Synthase and Other Enzymes

  • Scientific Field: Biochemistry
  • Summary of Application: IAA has been shown to be a moderate inhibitor of several enzymes, including tryptophan synthase, tryptophan-2,3-dioxygenase (TDO), indoleamine-2,3-dioxygenase (IDO), L-dopachrome isomerase, and xanthine oxidase .

Induction of Gene Transcription

  • Scientific Field: Molecular Biology
  • Summary of Application: IAA is a chemical used for the induction of gene transcription .

Metabolite of Tryptophan

  • Scientific Field: Biochemistry
  • Summary of Application: IAA is a metabolite of tryptophan. It is used to probe the allosteric properties of the internal aldimine of tryptophan synthase .

Safety And Hazards

When handling IAA, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid ingestion and inhalation, dust formation, and contact with eyes, skin, or clothing .

properties

IUPAC Name

(E)-3-(1H-indol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVPPLCLBIEYEA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184060
Record name trans-3-Indoleacrylic acid
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indoleacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Indoleacrylic acid

CAS RN

29953-71-7, 1204-06-4
Record name trans-3-Indoleacrylic acid
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Record name Indoleacrylic acid
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Record name 3-Indolylacrylic acid
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Record name 2-Propenoic acid, 3-(1H-indol-3-yl)-
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Record name trans-3-Indoleacrylic acid
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Record name 3-(indol-3-yl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.520
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Record name trans-3-Indoleacrylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-INDOLYLACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83X500J040
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indoleacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 - 186 °C
Record name Indoleacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
K Effiong, J Hu, C Xu, Y Zhang, S Yu, T Tang… - Marine Pollution …, 2022 - Elsevier
Harmful algal blooms (HABs) have induced severe damage worldwide. A novel high-efficient antialgal natural chemical, 3-indoleacrylic acid (3-IDC) with a 5-day half-maximal inhibitory …
Number of citations: 0 www.sciencedirect.com
K Rogers, J Milnes, J Gormally - … journal of mass spectrometry and ion …, 1992 - Elsevier
… containing 3-indoleacrylic acid and a dienophile can be accounted for as products of a [4 + 2] cycloaddition reaction between the dienophile and 3-vinylindole or 3-indoleacrylic acid …
Number of citations: 0 www.sciencedirect.com
K Rogers, J Milnes, J Gormally - … journal of mass spectrometry and ion …, 1992 - Elsevier
Laser desorption/laser ionization time-of-flight mass spectra of 3-indoleacrylic acid are described. These mass spectra are found to contain an ion peak at m/z 286 which is higher than …
Number of citations: 0 www.sciencedirect.com
T Mizukami, T Oka, S Itoh - Biotechnology letters, 1986 - Springer
The maximum level of human interferon-β activity was expressed under the control of theE. coli tryptophan promoter whenE. coli cells were induced at late logarithmic growth phase by 3…
Number of citations: 0 link.springer.com
MH Wang, P Peng, YM Liu, RB Jia… - Journal of microbiology …, 2013 - researchgate.net
… -3-indoleacrylic acid on the growth of M. aeruginosa. Groups of bars show the cell densities of M. aeruginosa under treatment of L-pyroglutamic acid and trans-3-indoleacrylic acid with …
Number of citations: 0 www.researchgate.net
TH Park, JH Seo, HC Lim - Biotechnology letters, 1989 - Springer
The effects of a derepressor, IAA (3β-indoleacrylic acid) ontrp promoter inE. coli are studied. Kinetic parameters for the effect are estimated through the model equations and experiments…
Number of citations: 0 link.springer.com
D Davyt, W Entz, R Fernandez… - Journal of natural …, 1998 - ACS Publications
… A new natural product, 3-indoleacrylamide (4), and the previously described chondriamides A and B (1, 2) and 3-indoleacrylic acid (5) were also isolated. The anthelmintic activities of …
Number of citations: 0 pubs.acs.org
AJ Greenberg, R Ketcham - Journal of Pharmaceutical …, 1978 - Wiley Online Library
… Therefore, it is established that 3indoleacrylic acid and its conjugate are urinary metabolites … It is thus possible that 5hydroxy-3-indoleacrylic acid or 5-methoxy-3-indoleacrylic acid may …
Number of citations: 0 onlinelibrary.wiley.com
TI Sergeeva, EI Zharova - … гематологии и переливания крови (ISSN 0552 …, 1979 - elibrary.ru
Development of spontaneous leukemias induced by 3-indoleacrylic acid in the highly-leukemic mouse strain AKR … DEVELOPMENT OF SPONTANEOUS LEUKEMIAS INDUCED BY 3-INDOLEACRYLIC …
Number of citations: 0 elibrary.ru
MJ Rao, M Duan, X Wei, H Zuo, L Ma… - Journal of the …, 2022 - Wiley Online Library
… Some alkaloids such as 3-indoleacrylic acid, N,N-dimethyl-5-methoxytryptamine, tryptamine… Four alkaloids such as trigonelline, piperidine, 3-Indoleacrylic acid, and 6-deoxyfagomine …
Number of citations: 0 onlinelibrary.wiley.com

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